molecular formula C10H7Cl2F3N4S B2773776 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine CAS No. 691391-23-8

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B2773776
CAS No.: 691391-23-8
M. Wt: 343.15
InChI Key: UVPVUUHUZSICPS-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The presence of the trifluoromethyl group and the dichlorophenyl group suggests that this compound could have interesting biological activities, as these groups are often found in pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, a trifluoromethyl group (-CF3), and a dichlorophenyl group (C6H3Cl2). The sulfanyl group (-SH) attached to the methyl group could potentially participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s reactivity and polarity .

Scientific Research Applications

Synthesis and Chemical Applications

  • A study on the efficient synthesis of 1,2,4-dithiazolidine-3,5-diones highlights its use in peptide, glycopeptide, and PNA syntheses, serving as a protective group and sulfurization reagent, underscoring its versatility in chemical synthesis processes (Barany et al., 2005).

Antimicrobial Research

  • Research into new 1,2,4-triazole derivatives demonstrates their antimicrobial activities, suggesting the compound's potential in developing new antimicrobial agents (Bektaş et al., 2010).

Corrosion Inhibition

  • A study on 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole for corrosion inhibition of mild steel in acidic media indicates its high efficiency as a corrosion inhibitor, highlighting its application in materials science and engineering (Lagrenée et al., 2002).

Synthesis of Antimicrobial Agents

  • The synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents provides insights into the creation of compounds with moderate antimicrobial activity (Sah et al., 2014).

Novel Synthesis Techniques

  • A novel synthesis of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids demonstrates the compound's role in developing new synthesis methodologies for pharmaceuticals and other chemicals (Clerici et al., 1999).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many triazole derivatives exhibit diverse biological activities, including antifungal, antibacterial, and anticancer activities .

Future Directions

The future research directions would depend on the observed biological activity of this compound. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2F3N4S/c11-6-2-1-5(3-7(6)12)4-20-9-18-17-8(19(9)16)10(13,14)15/h1-3H,4,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPVUUHUZSICPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC2=NN=C(N2N)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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